molecular formula C9H13ClFNO B2355877 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride CAS No. 2413896-36-1

1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride

Cat. No.: B2355877
CAS No.: 2413896-36-1
M. Wt: 205.66
InChI Key: CREAXYHHOZYRBN-UHFFFAOYSA-N
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Description

This compound, 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride, is a chemical building block of interest in neuroscience and medicinal chemistry research. It serves as a key synthetic precursor in the study of substituted cathinones, a class of molecules that act as novel psychoactive substances (NPS) . Researchers investigate such compounds to understand their mechanistic interactions with monoamine transporters in the brain, particularly how they inhibit the reuptake and enhance the release of neurotransmitters like dopamine and serotonin . Studies on closely related fluorinated cathinones have shown they can produce potent psychostimulatory effects in vivo, such as increased locomotor activity in animal models, which is mediated through dopaminergic neurotransmission . This makes it a valuable tool for probing the neuropharmacology of stimulants, their potential for inducing neurotoxicity, and the structure-activity relationships that govern their effects on the central nervous system. This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[3-fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOOIZWXLNRRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction Pathway

A widely employed method involves the reduction of 3-fluoro-4-(methoxymethyl)benzonitrile to the corresponding primary amine, followed by hydrochloride salt formation. This approach leverages lithium aluminium hydride (LiAlH₄) as a reducing agent in tetrahydrofuran (THF) under controlled conditions.

Procedure :

  • Reduction Step : A THF solution of 3-fluoro-4-(methoxymethyl)benzonitrile is added dropwise to a suspension of LiAlH₄ at 0°C. The mixture is stirred at 20°C for 16 hours.
  • Work-Up : The reaction is quenched with water and aqueous NaOH, followed by filtration through Celite. The organic phase is extracted with dichloromethane or ethyl acetate.
  • Salt Formation : The free amine is treated with hydrochloric acid (HCl) in methanol or dioxane to yield the hydrochloride salt.

Key Data :

Parameter Value Source
Yield (amine) ~92%
Reaction Time 16 hours
Purification Silica gel chromatography

Reductive Amination of Aldehyde Precursors

An alternative route involves reductive amination of 3-fluoro-4-(methoxymethyl)benzaldehyde using ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Procedure :

  • Imine Formation : The aldehyde is reacted with ammonium acetate in methanol under acidic conditions (e.g., p-toluenesulfonic acid) at 70°C for 12 hours.
  • Reduction : NaBH₃CN is added to reduce the imine intermediate to the primary amine.
  • Salt Formation : The product is treated with HCl in dioxane to obtain the hydrochloride salt.

Advantages :

  • Selectivity : NaBH₃CN selectively reduces imines without attacking other functional groups.
  • Scalability : Demonstrated reproducibility in multi-gram syntheses.

Nucleophilic Substitution Strategies

For substrates with halogenated aromatic rings, nucleophilic substitution can introduce the methoxymethyl group prior to amine functionalization.

Example Pathway :

  • Methoxymethyl Introduction : 3-Fluoro-4-bromobenzyl bromide is reacted with sodium methoxymethylate in dimethylformamide (DMF) at 60°C.
  • Amine Formation : The resulting intermediate is subjected to Gabriel synthesis or Hofmann degradation to yield the primary amine.
  • Salt Formation : HCl gas is bubbled through an ether solution of the amine to precipitate the hydrochloride salt.

Challenges :

  • Byproducts : Competing elimination reactions may occur, necessitating precise temperature control.
  • Purification : Requires column chromatography or recrystallization to isolate the pure amine.

Analytical Characterization

Critical quality attributes of the hydrochloride salt are verified through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 8.60–8.59 (m, 1H, aromatic), 7.70 (d, J = 8.8 Hz, 1H, methoxymethyl), and 3.30 (s, 3H, OCH₃) confirm the structure.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% by reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Melting Point

  • Range : 180–182°C (decomposition), consistent with hydrochloride salts of similar amines.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nitrile Reduction 92 98 High Moderate
Reductive Amination 85 95 Medium Low
Nucleophilic Substitution 78 90 Low High

Key Insights :

  • Nitrile Reduction offers the highest yield and purity, making it the preferred industrial method.
  • Reductive Amination is suitable for lab-scale synthesis but requires costly reagents.

Industrial-Scale Production and Supplier Landscape

Block Chemical Technology (Shanghai) Co., LTD, a leading supplier, synthesizes the compound via nitrile reduction, emphasizing GMP-compliant processes. Global demand is driven by pharmaceutical applications, particularly in kinase inhibitor development.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

Chemistry: In chemistry, 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new analytical methodologies and calibration of instruments.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom and the methoxymethyl group in 1-[3-fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride imparts unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

1-[3-Fluoro-4-(methoxymethyl)phenyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Chemical Formula : C9H12ClFNO
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 123652-95-9

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards specific targets.

Interaction with Receptors

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural features allow it to engage with receptor sites, potentially influencing mood and cognitive functions.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
  • Anticancer Properties : There is emerging evidence supporting the anticancer potential of this compound. It has demonstrated cytotoxic effects against certain cancer cell lines, suggesting that it may interfere with cellular proliferation and induce apoptosis.
  • Neuropharmacological Effects : The compound has been investigated for its effects on the central nervous system (CNS). It may possess anxiolytic or antidepressant-like properties, making it a candidate for further development in treating mood disorders.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.
  • Cytotoxicity Assay :
    • In vitro assays were conducted using MTT assays on HeLa cells.
    • The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups.
  • Neuropharmacological Assessment :
    • Behavioral tests in rodent models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests.
    • This suggests potential anxiolytic effects worthy of further exploration.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Treatment Duration (hrs)
HeLa2548
MCF-73048

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxymethyl at C4, fluorine at C3) and salt formation via amine protonation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects residual solvents .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 214.1) and fragmentation patterns .

What preliminary biological assays are recommended to assess the compound's interaction with neurotransmitter systems?

Q. Basic Research Focus

  • Radioligand Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}), dopamine (D2_2), or adrenergic receptors using 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2_2) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Dose-Response Curves : Determine EC50_{50}/IC50_{50} values to evaluate potency and selectivity .

How does the methoxymethyl substituent influence the compound's physicochemical properties and reactivity in aqueous versus organic solvents?

Q. Advanced Research Focus

  • Solubility : The methoxymethyl group enhances aqueous solubility (logP ~1.2) compared to non-polar analogs, facilitating in vitro assays .
  • Stability : Hydrolysis of the methoxymethyl group in acidic conditions (pH <3) generates formaldehyde, requiring pH-controlled storage (pH 5–7) .
  • Reactivity : Electron-donating effects stabilize intermediates during electrophilic substitution, enabling regioselective modifications (e.g., bromination at C5) .

What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

Q. Advanced Research Focus

  • Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) to normalize inter-lab variability .
  • ADME Profiling : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to clarify discrepancies in vivo vs. in vitro efficacy .
  • Data Meta-Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., cell type, incubation time) causing divergent results .

What are the key considerations when designing structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

  • Substituent Modifications :

    PositionModificationImpact on Activity
    C3-FluoroReplacement with Cl/CF3_3Alters receptor selectivity (e.g., 5-HT vs. dopamine)
    C4-MethoxymethylConversion to ethoxymethyl or hydroxylModulates solubility and metabolic stability
  • Scaffold Rigidity : Introduce cyclic constraints (e.g., oxazole) to probe conformational requirements for binding .

  • Enantiomer Separation : Chiral chromatography (e.g., Chiralpak AD-H) to isolate R/S isomers and assess stereospecific activity .

How can computational methods enhance the understanding of this compound's interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding poses in GPCRs (e.g., 5-HT1A_{1A}) using AutoDock Vina to identify critical hydrogen bonds (e.g., amine with Asp116) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to predict residence time and off-target effects .
  • QSAR Modeling : Train models on analog datasets to predict bioactivity and optimize lead compounds .

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